molecular formula C4H12N2O B2444846 2-(1-ethylhydrazin-1-yl)ethan-1-ol CAS No. 20595-74-8

2-(1-ethylhydrazin-1-yl)ethan-1-ol

Cat. No.: B2444846
CAS No.: 20595-74-8
M. Wt: 104.153
InChI Key: JUZSOTWZGINLDT-UHFFFAOYSA-N
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Description

2-(1-ethylhydrazin-1-yl)ethan-1-ol is an organic compound with the molecular formula C4H12N2O It is a hydrazine derivative, characterized by the presence of an ethyl group attached to the nitrogen atom and a hydroxyl group attached to the ethylene chain

Biochemical Analysis

Biochemical Properties

It is known that alcohols, such as ethanol, can be deprotonated to form its conjugate base by reaction with a stronger base This suggests that 2-(N-ethylhydrazino)ethanol may also undergo similar reactions

Cellular Effects

It is known that ethanol, a related compound, can cause changes in neuronal cells , and can disrupt the physical structure of almost any type of membrane

Molecular Mechanism

It is known that alcohols, such as ethanol, can react with hydroxylamine to form oximes or hydrazine to form hydrazones This suggests that 2-(N-ethylhydrazino)ethanol may also undergo similar reactions

Temporal Effects in Laboratory Settings

It is known that ethanol concentrations can decrease after collection depending on storage conditions

Dosage Effects in Animal Models

It is known that low doses of ethanol can produce a significant decrease in the Acoustic Startle Response (ASR) only in animals undergoing progesterone withdrawal

Metabolic Pathways

It is known that ethanol is metabolized through complex catabolic pathways, including the alcohol dehydrogenase pathway and the microsomal ethanol oxidizing system

Transport and Distribution

It is known that ethanol and ethanol-blended fuels are transported in various types of containers including cargo tank trucks, rail tank cars, freighter ships or barges, and pipelines

Subcellular Localization

It is known that RNA binding proteins, which serve multiple functions within the cell, can aggregate in distinct patterns within various cellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-ethylhydrazin-1-yl)ethan-1-ol can be synthesized through the reaction of ethylene oxide with ethylhydrazine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

[ \text{C2H4O} + \text{C2H5NHNH2} \rightarrow \text{C4H12N2O} ]

In this reaction, ethylene oxide acts as an electrophile, while ethylhydrazine serves as a nucleophile, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to maximize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethylhydrazin-1-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions primarily involve the functional groups present in the compound, such as the hydroxyl and hydrazine moieties.

Common Reagents and Conditions

    Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The hydrazine moiety can be reduced to form amines. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with alkyl halides can yield ethers.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl group can lead to the formation of aldehydes or ketones.

    Reduction: Reduction of the hydrazine moiety can produce primary or secondary amines.

    Substitution: Substitution reactions can yield various ethers or other substituted derivatives.

Scientific Research Applications

2-(1-ethylhydrazin-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound’s hydrazine moiety makes it useful in biochemical studies, including enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is employed in the production of specialty chemicals and as a stabilizer in certain formulations.

Comparison with Similar Compounds

2-(1-ethylhydrazin-1-yl)ethan-1-ol can be compared with other hydrazine derivatives, such as:

    2-(N-methylhydrazino)ethanol: Similar structure but with a methyl group instead of an ethyl group.

    2-(N-isopropylhydrazino)ethanol: Contains an isopropyl group, leading to different steric and electronic properties.

    2-(N-propylhydrazino)ethanol: Similar to the ethyl derivative but with a longer alkyl chain.

The uniqueness of this compound lies in its specific balance of hydrophilicity and hydrophobicity, as well as its reactivity profile, which makes it suitable for a range of applications in different fields.

Properties

IUPAC Name

2-[amino(ethyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O/c1-2-6(5)3-4-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZSOTWZGINLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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